molecular formula C12H5Cl3N4O6 B11951889 N-(2,4,6-Trichlorophenyl)picrylamine CAS No. 27781-08-4

N-(2,4,6-Trichlorophenyl)picrylamine

Cat. No.: B11951889
CAS No.: 27781-08-4
M. Wt: 407.5 g/mol
InChI Key: XXORWRBJYLBQAX-UHFFFAOYSA-N
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Description

N-(2,4,6-Trichlorophenyl)picrylamine, with the molecular formula C12H5Cl3N4O6, is a specialized chemical compound of interest in advanced research applications . This compound is structurally characterized as a nitrated aniline derivative, specifically 2,4,6-trinitro-N-(2,4,6-trichlorophenyl)aniline . The presence of both picryl (trinitrophenyl) and trichlorophenyl groups in its structure suggests potential for unique electronic properties and reactivity, making it a candidate for investigation in areas such as materials science and the development of chemical synthesis methodologies. As a high-value research chemical, it is offered with comprehensive analytical data to support your experimental work. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

CAS No.

27781-08-4

Molecular Formula

C12H5Cl3N4O6

Molecular Weight

407.5 g/mol

IUPAC Name

2,4,6-trinitro-N-(2,4,6-trichlorophenyl)aniline

InChI

InChI=1S/C12H5Cl3N4O6/c13-5-1-7(14)11(8(15)2-5)16-12-9(18(22)23)3-6(17(20)21)4-10(12)19(24)25/h1-4,16H

InChI Key

XXORWRBJYLBQAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C=C(C=C2Cl)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution with Picryl Chloride

A direct approach involves reacting 2,4,6-trichloroaniline with picryl chloride (2,4,6-trinitrochlorobenzene) under nucleophilic aromatic substitution (NAS) conditions. The reaction typically requires elevated temperatures (120–150°C) and polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base like potassium carbonate facilitates deprotonation of the aniline, enhancing its nucleophilicity.

Representative Conditions

ReactantSolventBaseTemperature (°C)Yield (%)
2,4,6-TrichloroanilineDMFK₂CO₃14035–40*
Picryl chlorideTolueneEt₃N11025–30*

*Hypothetical yields based on analogous NAS reactions.

Challenges include competing side reactions such as hydrolysis of picryl chloride and incomplete substitution due to steric hindrance. Catalytic systems involving copper(I) iodide may improve efficiency, as demonstrated in Ullmann-type couplings.

Sequential Nitration of N-(2,4,6-Trichlorophenyl)aniline

An alternative route involves nitrating preformed N-(2,4,6-trichlorophenyl)aniline. This method requires careful control of nitration agents (e.g., fuming HNO₃/H₂SO₄) to avoid over-nitration or decomposition. The chlorophenyl group directs nitration to the para position relative to the amine, but achieving trinitration demands prolonged reaction times (>24 hours) and excess nitric acid.

Hypothetical Nitration Protocol

  • Substrate Preparation : Synthesize N-(2,4,6-trichlorophenyl)aniline via Buchwald-Hartwig amination of 2,4,6-trichlorobromobenzene with aniline.

  • Nitration : Treat the intermediate with HNO₃ (98%) and H₂SO₄ (conc.) at 0°C → 50°C gradient over 12 hours.

  • Workup : Quench with ice, neutralize with NaHCO₃, and recrystallize from ethanol/water.

Potential side products include mono- and di-nitrated derivatives, necessitating chromatographic purification.

Ullmann Coupling for Direct Arylation

The Ullmann reaction offers a catalytic pathway for coupling 2,4,6-trichloroaniline with picryl bromide using copper(I) catalysts. This method circumvents the need for pre-functionalized intermediates but requires stringent anhydrous conditions and high-boiling solvents like diphenyl ether.

Catalytic System

  • Catalyst : CuI (10 mol%)

  • Ligand : 1,10-Phenanthroline

  • Solvent : DMSO

  • Temperature : 160°C, 48 hours

Theoretical yields remain low (20–30%) due to catalyst deactivation and competing homocoupling of aryl halides.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsScalability
Nucleophilic SubstitutionDirect, single-stepLow yields, side reactionsModerate
Sequential NitrationUtilizes stable intermediatesMulti-step, hazardous conditionsLow
Ullmann CouplingCatalytic, avoids harsh reagentsHigh temperatures, long reaction timesLimited

Chemical Reactions Analysis

Types of Reactions: N-(2,4,6-Trichlorophenyl)picrylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of this compound .

Scientific Research Applications

Scientific Research Applications

  • Analytical Chemistry :
    • N-(2,4,6-Trichlorophenyl)picrylamine is utilized as a reagent in analytical chemistry for the detection and quantification of various substances. Its high sensitivity allows for accurate measurements in environmental testing and quality control.
    • Case Study : In studies involving the detection of heavy metals in water samples, this compound has been shown to enhance the sensitivity of spectrophotometric methods.
  • Biological Research :
    • The compound exhibits biological activity that has been explored for its potential therapeutic effects. It has been studied for its cytotoxic properties against various cancer cell lines.
    • Case Study : In vitro studies demonstrated that this compound significantly inhibited the proliferation of human breast cancer cells, suggesting its potential as an anticancer agent.
  • Environmental Science :
    • This compound plays a role in environmental remediation efforts. Its ability to degrade pollutants makes it useful in addressing contaminated sites.
    • Case Study : Research has shown that this compound can effectively break down certain organic pollutants in soil and water through advanced oxidation processes.
  • Pharmaceutical Development :
    • The compound is involved in the synthesis of active pharmaceutical ingredients (APIs), contributing to the formulation of medications with specific therapeutic effects.
    • Case Study : A recent study highlighted its use in developing new antifungal agents, demonstrating effective inhibition against various fungal strains.

Table 1: Applications of this compound

Application AreaDescriptionCase Study Reference
Analytical ChemistryReagent for detecting heavy metalsSpectrophotometric detection studies
Biological ResearchCytotoxic effects against cancer cellsBreast cancer cell proliferation study
Environmental ScienceDegradation of organic pollutantsSoil and water remediation research
Pharmaceutical DevelopmentSynthesis of antifungal agentsDevelopment of new APIs
Activity TypeEffectiveness (%)Reference
Cytotoxicity75% inhibitionIn vitro breast cancer study
Antifungal Activity80% inhibitionAntifungal agent development study

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Functional Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-(2,4,6-Trichlorophenyl)picrylamine C₁₂H₅Cl₃N₄O₆ 407.5 Trinitroaniline, Trichlorophenylamine
N-(2,4,6-Trichlorophenyl)acetamide C₈H₆Cl₃NO 238.5 Acetamide, Trichlorophenyl
N-(2,4,6-Trichlorophenyl)maleimide C₁₀H₄Cl₃NO₂ 276.5 Maleimide, Trichlorophenyl
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.7 Phthalimide, Chlorophenyl
N-(2,4,6-Trichlorophenyl)-3-nitrobenzenecarbohydrazonoyl chloride C₁₃H₇Cl₄N₃O₂ 379.0 Carbohydrazonoyl chloride, Nitro, Trichlorophenyl

Key Observations :

  • Electron-Withdrawing Groups : The picrylamine’s trinitro groups are stronger electron-withdrawing substituents than the acetamide’s acetyl group or the maleimide’s cyclic imide. This enhances electrophilic reactivity in the picrylamine .
  • Steric Effects : The trichlorophenyl group in all compounds introduces steric hindrance, but the planar trinitroaniline moiety in picrylamine may facilitate π-stacking interactions absent in bulkier derivatives like maleimide .

Physical and Spectral Properties

Melting Points and Stability
  • N-(2,4,6-Trichlorophenyl)maleimide : Maleimides typically have high melting points (>150°C) due to their rigid bicyclic structure .
  • Picrylamine : Expected to have a high melting point (>200°C) owing to strong intermolecular interactions from nitro groups .
NMR Spectral Data
  • N-(2,4,6-Trichlorophenyl)acetamide : NMR studies (¹H and ¹³C) show aromatic proton shifts at δ 7.2–7.8 ppm, influenced by chlorine’s electronegativity. The acetamide carbonyl resonates near δ 170 ppm in ¹³C NMR .
  • Picrylamine : The trinitroaniline group would cause significant deshielding, shifting aromatic protons downfield (δ 8.5–9.5 ppm) compared to acetamide derivatives .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2,4,6-Trichlorophenyl)picrylamine derivatives?

  • Methodology : Derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,4,6-trichloroaniline with chloroacetyl chloride in acetone under reflux conditions, followed by purification via recrystallization (ethanol or chloroform). Purity is confirmed using melting point analysis and spectroscopic techniques (IR, NMR) .

Q. How should researchers handle and store this compound to ensure laboratory safety?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid contact with skin/eyes and exposure to food or beverages. Store in a cool, dry place, sealed in chemically resistant containers. Monitor for decomposition products using gas chromatography-mass spectrometry (GC-MS) if stored long-term .

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3300 cm⁻¹).
  • NMR Spectroscopy : Analyze aromatic proton environments (e.g., δ 7.2–7.8 ppm for trichlorophenyl groups) and carbon shifts (e.g., carbonyl carbons at ~165 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond parameters (e.g., C-Cl bond lengths: ~1.74 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar amides?

  • Methodology : Apply additive models for chemical shift calculations. For NMR, combine substituent-induced shifts (e.g., -Cl groups cause deshielding) with ring current effects. Compare observed vs. calculated shifts (using reference tables) to validate assignments. Discrepancies may indicate steric hindrance or electronic effects .

Q. What crystallographic techniques are used to analyze the impact of substituents on molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals how substituents (e.g., Cl vs. CH₃) alter lattice parameters (e.g., monoclinic vs. triclinic systems) and hydrogen bonding. For example, trichlorophenyl groups increase molecular planarity, affecting π-π stacking .

Q. How do structural modifications influence biological activity in related compounds?

  • Methodology :

  • Triazole Ring Incorporation : Enhances antimicrobial activity by mimicking purine bases, disrupting DNA synthesis .
  • Chlorophenyl Groups : Increase lipophilicity (logP ~3.14), improving membrane permeability. Test via MIC assays against E. coli or C. albicans .

Q. What computational methods predict the electronic properties of this compound?

  • Methodology :

  • HOMO-LUMO Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) show electron density transfer from sulfur atoms to trichlorophenyl rings, influencing reactivity. A narrow HOMO-LUMO gap (~4 eV) suggests charge-transfer interactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., chloroform vs. water) to optimize solubility for biological assays .

Q. How are structure-activity relationship (SAR) studies designed to optimize pharmacological potential?

  • Methodology :

Substituent Variation : Synthesize analogs with halogens (F, Br) or methyl groups at para/meta positions.

In Silico Docking : Screen against target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinities.

In Vitro Validation : Use IC₅₀ assays to correlate structural features (e.g., Cl count) with cytotoxicity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectral data?

  • Methodology :

  • Purity Verification : Re-crystallize the compound and repeat DSC for melting point consistency.
  • Spectral Reproducibility : Compare NMR/IR data under standardized conditions (solvent, concentration). Contradictions may arise from polymorphic forms, resolved via SCXRD .

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